4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride
CAS No.: 2034376-07-1
Cat. No.: VC4543988
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034376-07-1 |
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Molecular Formula | C10H21ClN2O |
Molecular Weight | 220.74 |
IUPAC Name | 4-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-9(13)8-12;/h4-8H2,1-3H3,(H,11,13);1H |
Standard InChI Key | QBRGGHNNNYMFCE-UHFFFAOYSA-N |
SMILES | CC(C)(C)CCN1CCNC(=O)C1.Cl |
Introduction
Chemical Structure and Nomenclature
4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride belongs to the piperazine derivative family, characterized by a six-membered piperazine ring with a ketone group at position 2 and a 3,3-dimethylbutyl substituent at position 4. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical formulations . Its molecular formula is C₁₀H₂₁ClN₂O, with a molar mass of 220.74 g/mol, identical to its structural isomer 1-(3,3-dimethylbutyl)piperazin-2-one hydrochloride .
Synthesis and Production Methods
Key Synthetic Routes
The synthesis of piperazine derivatives often involves cyclization or alkylation reactions. For example, a patent describing the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole illustrates a generalizable method:
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Alkylation of Piperazine: Anhydrous piperazine reacts with halogenated or sulfonium intermediates under reflux conditions. In one protocol, 3-chloro-1,2-benzisothiazole was combined with piperazine in t-butanol at 121°C for 24 hours, yielding a piperazinyl product .
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Acidification: The free base is converted to the hydrochloride salt via treatment with concentrated HCl, as demonstrated by the isolation of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride in 80% yield .
Table 1: Representative Synthesis Conditions for Piperazine Derivatives
Step | Reagents/Conditions | Yield |
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Alkylation | Piperazine, t-butanol, 121°C, 24 h | 80% |
Acidification | HCl, isopropanol, 0–5°C | 34–80% |
Physicochemical Properties
The compound’s hydrochloride salt form confers distinct properties:
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Solubility: High solubility in polar solvents (e.g., water, isopropanol) due to ionic interactions .
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Stability: Stable under ambient conditions but may degrade under prolonged exposure to high temperatures (>100°C) .
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Molecular Characteristics: The 3,3-dimethylbutyl group introduces steric hindrance, potentially affecting reactivity and biological interactions .
Analytical Characterization
While direct spectral data for 4-(3,3-dimethylbutyl)piperazin-2-one hydrochloride are unavailable, analogous piperazine derivatives exhibit characteristic patterns:
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NMR Spectroscopy: Piperazine protons typically resonate between δ 2.5–3.5 ppm, while alkyl substituents appear upfield (δ 0.8–1.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 220.74 aligns with the compound’s molar mass .
Applications and Research Findings
Pharmaceutical Intermediates
Piperazine derivatives are pivotal in drug discovery. For instance, the patent US6111105A highlights their role in synthesizing benzisothiazole antipsychotics . Although 4-(3,3-dimethylbutyl)piperazin-2-one hydrochloride’s specific biological activity remains unstudied in the provided sources, its structural analogs demonstrate:
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Receptor Modulation: Pyrido[2,1-f]purine-2,4-diones with piperazine moieties exhibit adenosine A₃ receptor antagonism (IC₅₀: 1.53 µM) .
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Anticancer Potential: Piperazine-based compounds show cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines .
Comparison with Structural Isomers
The positional isomerism between 1- and 4-substituted piperazin-2-one derivatives influences their chemical behavior:
Table 2: Isomeric Comparison
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